molecular formula C23H15FO4 B12157113 10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B12157113
M. Wt: 374.4 g/mol
InChI Key: UNPRXPOMXWZRAP-UHFFFAOYSA-N
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Description

10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a methyl group attached to a benzo-fused furochromenone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the use of 4-hydroxycoumarin as a starting material, which undergoes a series of reactions such as Michael addition, nucleophilic addition, and elimination to form the furochromenone framework . The reaction conditions often involve the use of Lewis acids like Yb(OTf)3 to catalyze the annulation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
  • 10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
  • 7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Uniqueness

10-(4-fluorophenyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C23H15FO4

Molecular Weight

374.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-3-methoxy-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H15FO4/c1-12-21-18(20(11-27-21)13-3-5-14(24)6-4-13)10-17-16-8-7-15(26-2)9-19(16)23(25)28-22(12)17/h3-11H,1-2H3

InChI Key

UNPRXPOMXWZRAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)F)C5=C(C=C(C=C5)OC)C(=O)O2

Origin of Product

United States

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